molecular formula C6H8N2O2S B2461670 1H-Imidazole, 5-(cyclopropylsulfonyl)- CAS No. 1514898-30-6

1H-Imidazole, 5-(cyclopropylsulfonyl)-

Cat. No. B2461670
CAS RN: 1514898-30-6
M. Wt: 172.2
InChI Key: WYRIYOVFTDITEA-UHFFFAOYSA-N
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Description

1H-Imidazole, 5-(cyclopropylsulfonyl)- is a chemical compound with the CAS Number: 1514898-30-6 . It has a molecular weight of 172.21 .


Synthesis Analysis

The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

The molecular structure of 1H-Imidazole, 5-(cyclopropylsulfonyl)- consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Chemical Reactions Analysis

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .


Physical And Chemical Properties Analysis

1H-Imidazole, 5-(cyclopropylsulfonyl)- is a liquid at room temperature .

Scientific Research Applications

Novel Catalysts and Synthetic Methods

Imidazole derivatives, including 1H-Imidazole, 5-(cyclopropylsulfonyl)-, have been investigated for their potential as catalysts in chemical synthesis. For instance, ionic liquids based on imidazole structures have been designed to catalyze the synthesis of tetrasubstituted imidazoles, demonstrating the versatility of imidazole derivatives in facilitating multi-component condensation reactions under solvent-free conditions (Zolfigol et al., 2013). This approach highlights the efficiency of imidazole-based catalysts in promoting green chemistry by minimizing solvent use and streamlining synthesis processes.

Antitumor Activities

Research on 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives, structurally related to 1H-Imidazole, 5-(cyclopropylsulfonyl)-, has revealed their potential in cancer therapy. These compounds have shown significant antitumor activity against various human tumor cell lines, with some derivatives effectively inhibiting the growth of cancer cells and inducing apoptosis. Such findings underscore the therapeutic promise of imidazole derivatives in oncology, offering a basis for developing new antitumor agents (Ouyang et al., 2016).

Safety and Hazards

Imidazoles can be toxic if swallowed and may cause skin irritation and serious eye damage . They may also damage fertility or the unborn child .

Future Directions

The future of imidazole research lies in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name

5-cyclopropylsulfonyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c9-11(10,5-1-2-5)6-3-7-4-8-6/h3-5H,1-2H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRIYOVFTDITEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)C2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazole, 5-(cyclopropylsulfonyl)-

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